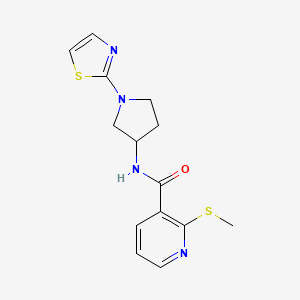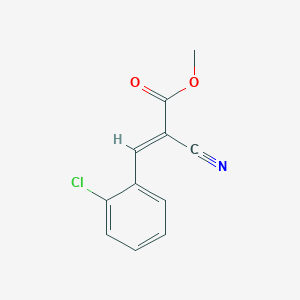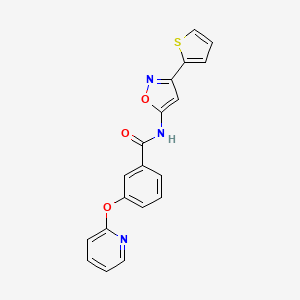
2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MTN and is a derivative of nicotinamide, a form of vitamin B3. MTN has been studied for its ability to inhibit certain enzymes and modulate cellular signaling pathways, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Chemical Utilization and Derivatives
Nicotinamide derivatives, including 2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide, are actively studied for their diverse applications in biological systems, spanning from metabolic processes to antimicrobial activities. Nicotinamide and its derivatives are crucial for the functioning of NAD(P)H, a coenzyme in oxidation-reduction reactions, and have been explored for their potential in treating conditions like pellagra. Their biochemical roles are further highlighted in the metabolism by mammals, insects, and bacteria, showcasing the compound's broad biological significance (Ellinger, Fraenkel, & Abdel Kader, 1947).
Corrosion Inhibition
Research into nicotinamide derivatives, including those similar in structure to 2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide, has demonstrated their efficacy as corrosion inhibitors for metals in acidic environments. This application is significant for the protection of industrial infrastructure and extends the utility of these compounds beyond biological systems. The effectiveness of these inhibitors is attributed to their ability to form protective layers on metal surfaces, thereby reducing the rate of corrosion (Chakravarthy, Mohana, & Kumar, 2014).
Antimicrobial Activity
Nicotinamide derivatives have also been investigated for their antimicrobial properties, particularly against bacteria and fungi. These compounds, through structural modifications such as those found in 2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide, exhibit a range of biological activities that make them candidates for pharmaceutical applications. The research into their antimicrobial effects supports the potential for developing new therapeutic agents based on nicotinamide chemistry (Patel & Shaikh, 2010).
Biochemical Studies
The biochemical properties and individual variations of enzymes interacting with nicotinamide derivatives have been extensively studied. For instance, nicotinamide N-methyltransferase (NNMT) plays a critical role in the N-methylation of nicotinamide and related compounds, influencing various physiological and pathological processes. Understanding the interaction between NNMT and nicotinamide derivatives can provide insights into metabolic diseases and lead to novel therapeutic strategies (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).
Metabolic Pathways
The metabolic fate of nicotinamide in higher plants, including its conversion to various metabolites such as trigonelline and nicotinic acid glucosides, underscores the versatility of nicotinamide derivatives in biological systems. These studies provide a deeper understanding of the roles nicotinamide derivatives play in plant metabolism and their potential applications in agriculture and plant science (Matsui et al., 2007).
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS2/c1-20-13-11(3-2-5-15-13)12(19)17-10-4-7-18(9-10)14-16-6-8-21-14/h2-3,5-6,8,10H,4,7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHTZUYXOICRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2780974.png)
![1,6,8-Triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B2780976.png)
![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine](/img/structure/B2780977.png)

![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2780982.png)
![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2780984.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2780985.png)

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2780987.png)

![Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2780990.png)


